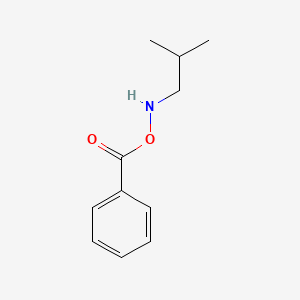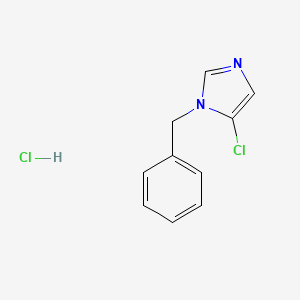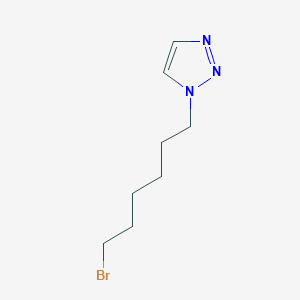
(1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride is a chiral compound with significant pharmacological potential. This compound is characterized by its unique structure, which includes a cyclohexanol ring substituted with an aminomethyl group and a 4-fluorobenzyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Cyclohexanol Core: The cyclohexanol core can be synthesized through a catalytic hydrogenation of a suitable cyclohexanone derivative.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via reductive amination, where the cyclohexanol is reacted with formaldehyde and ammonia or an amine under reducing conditions.
Attachment of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group is typically introduced through a nucleophilic substitution reaction, where the cyclohexanol derivative is reacted with a 4-fluorobenzyl halide in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Industrial processes often use optimized reaction conditions, such as higher temperatures and pressures, to increase yield and reduce reaction time.
Use of Catalysts: Catalysts are employed to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques, such as crystallization and chromatography, are used to obtain high-purity products.
化学反応の分析
Types of Reactions
(1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or cyclohexanol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various substituents, leading to a wide range of derivatives.
科学的研究の応用
(1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in studies of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (1R,4R)-1-(Aminomethyl)-4-(4-chlorobenzyl)cyclohexanol hydrochloride
- (1R,4R)-1-(Aminomethyl)-4-(4-bromobenzyl)cyclohexanol hydrochloride
- (1R,4R)-1-(Aminomethyl)-4-(4-methylbenzyl)cyclohexanol hydrochloride
Uniqueness
(1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride is unique due to the presence of the 4-fluorobenzyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
特性
CAS番号 |
863564-53-8 |
|---|---|
分子式 |
C14H21ClFNO |
分子量 |
273.77 g/mol |
IUPAC名 |
1-(aminomethyl)-4-[(4-fluorophenyl)methyl]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C14H20FNO.ClH/c15-13-3-1-11(2-4-13)9-12-5-7-14(17,10-16)8-6-12;/h1-4,12,17H,5-10,16H2;1H |
InChIキー |
BYPVEMYUKGJAKO-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CC2=CC=C(C=C2)F)(CN)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Benzyloxy)methyl]-2H-tetrazole](/img/structure/B11925667.png)






![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11925706.png)


![4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11925730.png)



